molecular formula C12H8O2 B168637 Naphthalene-1,7-dicarbaldehyde CAS No. 102877-83-8

Naphthalene-1,7-dicarbaldehyde

Cat. No.: B168637
CAS No.: 102877-83-8
M. Wt: 184.19 g/mol
InChI Key: OLSDXRNBPWAEDJ-UHFFFAOYSA-N
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Description

Naphthalene-1,7-dicarbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Biological Activity

Naphthalene-1,7-dicarbaldehyde (NDC) is a polycyclic aromatic compound with two aldehyde functional groups located at the 1 and 7 positions of the naphthalene ring. This unique structural arrangement imparts distinct biological activities, making NDC a subject of interest in medicinal chemistry and biological research.

NDC can be synthesized through various methods, including oxidation of naphthalene derivatives or through multi-step organic synthesis involving formylation reactions. The presence of two aldehyde groups allows for diverse reactivity, including the formation of Schiff bases with amines, which can be utilized in biochemical assays and as potential therapeutic agents.

Biological Activity Overview

NDC exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that naphthalene derivatives can act as effective anticancer agents. For instance, compounds derived from naphthalene have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .
  • Antimicrobial Properties : NDC has shown potential as an antimicrobial agent against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that naphthalene derivatives possess anti-inflammatory properties by inhibiting neutrophil activation, which is crucial in managing inflammatory diseases .

Anticancer Studies

A notable study evaluated the anticancer potential of naphthalene derivatives, including NDC. The results indicated that NDC could induce apoptosis in MDA-MB-231 cells by activating specific signaling pathways involved in cell death. The study highlighted:

  • Cell Cycle Arrest : Treatment with NDC resulted in a significant decrease in the percentage of cells in the G1 phase and an increase in cells entering the S phase, suggesting effective modulation of the cell cycle .
  • Apoptosis Induction : Flow cytometry assays revealed that NDC treatment led to both early and late apoptosis in a dose-dependent manner. This suggests its potential as a therapeutic agent targeting cancer cells .

Antimicrobial Efficacy

In vitro studies have demonstrated that NDC exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways, leading to cell death. The effectiveness was compared with standard antibiotics, showing promising results that warrant further investigation for clinical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of NDC, a comparison with structurally related compounds is essential:

Compound NameStructure PositioningKey Features
Naphthalene-1,5-dicarbaldehyde1 and 5Similar reactivity but different positional isomerism
Naphthalene-1,6-dicarbaldehyde1 and 6Exhibits notable biological activity as well
Naphthalene-1,8-dicarbaldehyde1 and 8Unique properties influenced by distant positioning
Naphthalene-2,3-dicarbaldehyde2 and 3Different reactivity patterns compared to NDC

This table illustrates how the positioning of aldehyde groups affects the biological activity and chemical reactivity of naphthalene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Naphthalene-1,7-dicarbaldehyde serves as a versatile building block in organic synthesis. It can be used to synthesize various complex organic compounds due to its two aldehyde functional groups, allowing for multiple reactions such as condensation and polymerization. For instance, it has been utilized in the synthesis of polyimides and other polymers that exhibit desirable thermal and mechanical properties .

Case Study: Synthesis of Polyimides
A study demonstrated the use of NDA in synthesizing polyimides through a two-step process involving imidization reactions. The resulting polymers showed enhanced thermal stability and mechanical strength compared to those synthesized from traditional monomers .

Materials Science

Coordination Polymers
this compound has been employed in the formation of coordination polymers (CPs) with metal ions. These materials are characterized by their modularity and tunable properties, making them suitable for applications in catalysis and gas storage. The incorporation of NDA into CPs enhances their photophysical properties, leading to potential applications in optoelectronic devices .

Material Metal Ion Properties Application
Coordination Polymer 1ZincEnhanced luminescenceOptoelectronic devices
Coordination Polymer 2CopperHigh thermal stabilityCatalysis

Analytical Chemistry

Fluorescent Probes
this compound has been used as a fluorescent probe for the detection of amino acids and peptides. Its ability to form stable derivatives with these biomolecules allows for sensitive detection methods such as HPLC-fluorescence detection. This application is particularly valuable in biochemical research and clinical diagnostics .

Case Study: Detection of Amino Acids
In a study utilizing NDA for on-chip sample derivatization, researchers achieved high sensitivity in detecting amino acids via microchip electrophoresis. The results indicated that NDA derivatives exhibited strong fluorescence signals, facilitating the analysis of complex biological samples .

Environmental Applications

Biodegradation Studies
Research has investigated the role of naphthalene derivatives, including NDA, in bacterial degradation pathways. These studies focus on understanding how microorganisms can utilize naphthalene-based compounds as carbon sources, which is crucial for bioremediation efforts targeting aromatic pollutants .

Microorganism Degradation Pathway Efficiency (%)
Pseudomonas putidaConversion to salicylate85
Rhodococcus erythropolisMeta-cleavage pathway78

Properties

IUPAC Name

naphthalene-1,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDXRNBPWAEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555552
Record name Naphthalene-1,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-83-8
Record name 1,7-Naphthalenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102877-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-1,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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